5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[4-(pentyloxy)phenyl]-2,3-dihydro-1H-pyrrol-3-one
Description
This compound belongs to the class of dihydro-1H-pyrrol-3-one derivatives, characterized by a five-membered pyrrolone ring fused with a benzimidazole moiety. Its structure includes:
- Position 1: A 4-(pentyloxy)phenyl group, introducing a long alkyl chain that enhances lipophilicity and may influence membrane permeability .
- Position 4: A 1H-1,3-benzodiazol-2-yl (benzimidazole) substituent, which contributes to π-π stacking and hydrogen-bonding interactions in biological systems .
The compound’s molecular formula is CₙHₓN₄O₂ (exact formula varies with substituents), and its molecular weight ranges between 308–328 g/mol depending on the aryl substitution .
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-5-imino-1-(4-pentoxyphenyl)-2H-pyrrol-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-2-3-6-13-28-16-11-9-15(10-12-16)26-14-19(27)20(21(26)23)22-24-17-7-4-5-8-18(17)25-22/h4-5,7-12,23,27H,2-3,6,13-14H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUWCZUPLIZWNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Amino-4-(1H-1,3-benzodiazol-2-yl)-1-[4-(pentyloxy)phenyl]-2,3-dihydro-1H-pyrrol-3-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound features a unique combination of functional groups:
- Amino group : Enhances solubility and potential interactions with biological targets.
- Benzodiazole ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.
- Dihydropyrrolone structure : Imparts stability and may influence the compound's reactivity.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C21H25N5O |
| Molecular Weight | 365.45 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The specific mechanisms include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for protein kinases, particularly FGFR1 (Fibroblast Growth Factor Receptor 1), which is implicated in tumorigenesis. Studies have indicated that derivatives of this compound exhibit IC50 values as low as 0.32 µM against FGFR1, demonstrating significant potency .
- Antiproliferative Activity : In vitro studies have reported that certain derivatives exhibit antiproliferative effects on cancer cell lines, such as KG1 myeloma cells, with IC50 values ranging from 5.6 to 9.3 µM .
Case Studies
- Inhibition of FGFR1 :
- Anticancer Activity :
Structure-Activity Relationship (SAR)
The biological activity is closely linked to the structural features of the compound:
- Alkyl Substituents : Variations in alkyl chain length and branching (e.g., pentyloxy group) have been shown to influence the binding affinity and selectivity toward biological targets.
- Functional Group Modifications : Substitutions on the benzodiazole ring can enhance or diminish biological activity, providing insights for further optimization in drug design .
Inhibitory Potency Against FGFR1 Kinase
| Compound Name | IC50 (µM) | Cell Line Tested |
|---|---|---|
| Compound A | 0.32 | KG1 |
| Compound B | 0.63 | KG1 |
| Compound C | 5.6 | KG1 |
Antiproliferative Effects on Cancer Cell Lines
| Compound Name | IC50 (µM) | Cancer Type |
|---|---|---|
| Compound A | 5.6 | Myeloma |
| Compound B | 9.3 | Myeloma |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparisons
*Note: Molecular weight estimated based on analogous structures.
Substituent Effects on Physicochemical Properties
- Lipophilicity: The pentyloxy chain in the target compound increases logP compared to phenyl (non-polar) or methoxyphenyl (polar) analogs, favoring passive diffusion across lipid membranes .
- Solubility : The methoxy group in CAS 459137-96-3 enhances aqueous solubility (85.2 Ų polar surface area) compared to the fluorophenyl analog (80.1 Ų) .
- Metabolic Stability : Fluorine in the 4-fluorophenyl analog (CAS 459137-97-4) reduces susceptibility to oxidative metabolism, extending half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
